molecular formula C12H17NOS B146994 2-(4-(2-Propylthio)phenyl)propionamide CAS No. 129602-95-5

2-(4-(2-Propylthio)phenyl)propionamide

Cat. No.: B146994
CAS No.: 129602-95-5
M. Wt: 223.34 g/mol
InChI Key: VAOFQZQSUSJVEJ-UHFFFAOYSA-N
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Description

2-(4-(2-Propylthio)phenyl)propionamide is an organic compound with the molecular formula C12H17NOS It is a derivative of propanamide, featuring a propan-2-ylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Propylthio)phenyl)propionamide typically involves the reaction of 4-isopropylthiophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: 4-isopropylthiophenol, propanoyl chloride, ammonia

    Reaction Vessels: Large-scale reactors with temperature and pressure control

    Purification: Techniques such as recrystallization, distillation, and chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Propylthio)phenyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated derivatives of the phenyl ring

Scientific Research Applications

2-(4-(2-Propylthio)phenyl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2-Propylthio)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-(4-(2-Propylthio)phenyl)propionamide can be compared with other similar compounds, such as:

    Propanamide: The parent compound, which lacks the propan-2-ylsulfanyl group.

    4-Isopropylthiophenol: The precursor used in its synthesis.

    Sulfoxides and Sulfones: Oxidized derivatives with different chemical properties.

Uniqueness

The presence of the propan-2-ylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Further studies are warranted to explore its full potential and uncover new applications.

Properties

CAS No.

129602-95-5

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)propanamide

InChI

InChI=1S/C12H17NOS/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H2,13,14)

InChI Key

VAOFQZQSUSJVEJ-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=C(C=C1)C(C)C(=O)N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(C)C(=O)N

Synonyms

alpha-Methyl-4-((1-methylethyl)thio)benzeneacetamide

Origin of Product

United States

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